Ibuprofen Piconol

Drug Delivery Dermatology Prodrug Design

Ibuprofen piconol (IPPN), also known as pimeprofen, is a non-steroidal anti-inflammatory drug (NSAID) and a lipophilic ester prodrug of ibuprofen, designed for enhanced dermal delivery. It is characterized by its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 64622-45-3
Cat. No. B1674246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen Piconol
CAS64622-45-3
Synonymsibuprofen piconol
pimeprofen
pimeprofen, (+)-isomer
pimeprofen, (-)-isome
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2
InChIInChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3
InChIKeyACEWLPOYLGNNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ibuprofen Piconol (CAS: 64622-45-3) for Topical Anti-Inflammatory Applications – Procurement Data


Ibuprofen piconol (IPPN), also known as pimeprofen, is a non-steroidal anti-inflammatory drug (NSAID) and a lipophilic ester prodrug of ibuprofen, designed for enhanced dermal delivery . It is characterized by its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins [1]. Marketed primarily in Japan as topical creams and lotions (e.g., STADERM®), it is approved for treating various dermatological conditions including acne vulgaris, atopic dermatitis, and eczema, and is also used for the relief of primary thermal burns and sunburns [2].

Why Ibuprofen Piconol Cannot Be Simply Replaced by Standard Ibuprofen or Other Topical NSAIDs


Direct substitution of ibuprofen piconol with standard ibuprofen or other topical NSAIDs is not pharmacologically equivalent due to its unique prodrug design and delivery mechanism. As a lipophilic ester prodrug, ibuprofen piconol is engineered to enhance skin permeability and specifically partition into the oil phase, enabling targeted delivery to sebaceous glands and hair follicles—a crucial factor for treating conditions like acne vulgaris [1]. This contrasts sharply with standard ibuprofen, which lacks this targeted delivery profile. Furthermore, ibuprofen piconol exhibits a distinct in vivo hydrolysis profile, rapidly converting to active ibuprofen after absorption, a kinetic behavior that influences its local and systemic exposure and cannot be assumed for other topical agents [2]. Therefore, its clinical efficacy and safety profile are intrinsically linked to its specific chemical structure and resultant physicochemical properties.

Ibuprofen Piconol (CAS: 64622-45-3) – Quantitative Performance Data for Procurement Decisions


Superior Follicular Targeting vs. Standard Ibuprofen: Evidence from Preclinical Distribution Studies

Ibuprofen piconol is a lipophilic prodrug specifically designed to enhance dermal and transdermal delivery. Unlike standard ibuprofen, preclinical studies demonstrate that percutaneously applied ibuprofen piconol is absorbed not only transepidermally but also transfollicularly, leading to high concentrations within hair follicles and sebaceous glands [1]. This targeted distribution is critical for its therapeutic effect in acne vulgaris, where inflammation originates in the pilosebaceous unit.

Drug Delivery Dermatology Prodrug Design

Rapid In Vivo Prodrug Conversion: Hydrolysis Kinetics of Ibuprofen Piconol vs. Other Prodrugs

The hydrolysis kinetics of ibuprofen piconol, which dictates its conversion to the active ibuprofen, are characterized by a short in vitro half-life in plasma without anticoagulants (t1/2 = 2.5 h) [1]. However, in vivo conversion appears to be extremely rapid, with only ibuprofen and its metabolites detected in plasma and urine after topical application [1]. This rapid activation contrasts with some other prodrugs which may have a slower or more variable release profile.

Pharmacokinetics Prodrug Activation In Vitro-In Vivo Correlation

Clinical Efficacy in Acne Vulgaris: Dose-Dependent Improvement with Ibuprofen Piconol Creams

Clinical studies have established the efficacy of topical ibuprofen piconol in treating acne vulgaris. A study evaluating 3% ibuprofen piconol lotion (BO-36) on 100 patients found that 87.1% showed moderate improvement, and 57.0% were improved [1]. Another open study on a 3% ibuprofen piconol cream (BO-31) showed an effective ratio (more than definitely improved) of 58.3% among 96 patients [2]. These results are consistent with earlier findings that a 5% ibuprofen piconol cream is also effective [3].

Clinical Trial Dermatology Acne Vulgaris

Mechanism of Action in Acne: Ibuprofen Piconol Inhibits P. acnes-Induced Leukocyte Migration and Lipase Activity

Beyond general COX inhibition, ibuprofen piconol exhibits specific anti-inflammatory actions relevant to acne. In vitro, IPPN strongly inhibits the chemotactic migration of leukocytes induced by *Propionibacterium acnes*-derived chemotactic factors at concentrations of 10⁻⁶ M and above, in a concentration-dependent manner [1]. Furthermore, it strongly inhibits both skin lipase activity and *P. acnes*-derived lipase activity [1]. This dual action—suppressing leukocyte infiltration and inhibiting bacterial lipase—directly addresses key inflammatory and comedogenic processes in acne.

Mechanism of Action Acne Pathogenesis Lipase Inhibition

Ibuprofen Piconol (CAS: 64622-45-3) – Recommended Research & Industrial Application Scenarios


Development of Topical Formulations for Acne Vulgaris

Ibuprofen piconol is a prime candidate for developing new topical treatments for acne vulgaris. Its demonstrated ability to target hair follicles and sebaceous glands, combined with its proven clinical efficacy in 3% and 5% formulations, makes it a scientifically sound choice for over-the-counter (OTC) or prescription acne products [1]. Its unique mechanism of inhibiting both inflammation and P. acnes lipase activity offers a dual-action approach that differentiates it from many existing acne therapies [1].

Investigating Enhanced Dermal and Transdermal Drug Delivery Systems

As a model lipophilic prodrug, ibuprofen piconol is an excellent tool for research into enhanced dermal and transdermal delivery. Its properties—being a chemically stable, slightly hygroscopic liquid that strongly partitions into the oil phase—make it ideal for studying formulation factors that influence skin penetration and follicular targeting [1]. Research into novel vehicles or penetration enhancers can leverage ibuprofen piconol to optimize local drug concentration while minimizing systemic exposure.

Comparative Studies on Prodrug Activation and Local Pharmacokinetics

Ibuprofen piconol serves as a valuable comparator in studies designed to evaluate the performance of other topical prodrugs or delivery systems. Its well-characterized in vitro hydrolysis kinetics and rapid in vivo conversion to ibuprofen provide a benchmark [1]. Researchers can use it to assess the relative activation speed and efficiency of new chemical entities intended for topical application, contributing to a deeper understanding of structure-activity relationships in dermal prodrug design.

Treatment of Other Inflammatory Dermatoses

Beyond acne, ibuprofen piconol is approved in Japan for several other inflammatory skin conditions, including atopic dermatitis, contact dermatitis, and various forms of eczema [1]. Its proven anti-inflammatory activity and favorable topical delivery profile make it a relevant active pharmaceutical ingredient (API) for developing new formulations aimed at these indications, offering an alternative to topical corticosteroids, especially where long-term use is a concern.

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